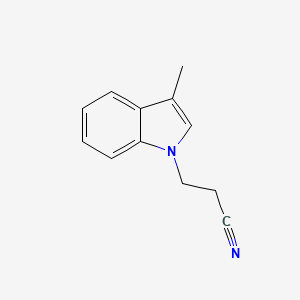

3-(3-Methyl-1H-indol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylindol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVHVYXPVVRNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383892 | |

| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-81-7 | |

| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, structural elucidation, and physicochemical characteristics. It further outlines a detailed synthetic protocol, discusses its chemical reactivity, and explores its potential biological significance based on the broader class of indole derivatives. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge to facilitate further investigation and application of this molecule.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. The derivatization of the indole ring at various positions allows for the fine-tuning of its pharmacological profile, leading to compounds with a wide array of biological activities. This compound, the subject of this guide, features a propanenitrile substituent at the N1 position of the 3-methylindole core. This modification can significantly impact the molecule's polarity, metabolic stability, and receptor-binding capabilities, making it a compound of interest for further exploration.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structural Information

-

Systematic IUPAC Name: this compound[2]

-

CAS Number: 4414-81-7[2]

-

Molecular Formula: C₁₂H₁₂N₂[2]

-

Molecular Weight: 184.24 g/mol [2]

-

Chemical Structure:

Physicochemical Data

| Property | Value | Source/Method |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane. Low solubility in water is anticipated. | Based on the properties of similar N-alkylated indoles and propanenitrile derivatives.[3] |

| Appearance | Likely a solid or oil at room temperature. | Inferred from related indole derivatives. |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the N-alkylation of 3-methylindole, a reaction commonly known as cyanoethylation.

Synthetic Pathway: Cyanoethylation of 3-Methylindole

The reaction involves the Michael addition of the indole nitrogen of 3-methylindole (also known as skatole) to acrylonitrile. This reaction is typically base-catalyzed, which facilitates the deprotonation of the indole N-H, increasing its nucleophilicity.[4]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol based on established cyanoethylation procedures for indoles.[5]

-

Reaction Setup: To a solution of 3-methylindole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dioxane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a strong base (e.g., potassium hydroxide or sodium hydride, 0.1-0.2 equivalents).

-

Addition of Acrylonitrile: While stirring the mixture, add acrylonitrile (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data is not available, the following are predicted key features based on the structure of the molecule and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group at the C3 position, and two triplets for the ethyl bridge of the propanenitrile substituent. The chemical shifts would provide valuable information about the electronic environment of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all 12 carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (C≡N) in the range of 117-120 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Characteristic peaks for the aromatic C-H and C=C stretching of the indole ring would also be present.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 184.24). Fragmentation patterns would likely involve the loss of the cyanoethyl group.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the indole nucleus and the propanenitrile side chain.

Reactivity of the Indole Ring

The N1-alkylation of the indole ring in this compound means the typically reactive N-H proton is absent. This prevents reactions that proceed via deprotonation of the indole nitrogen. The C3 position, often a site of electrophilic attack in indoles, is substituted with a methyl group, which can influence the regioselectivity of further electrophilic substitutions on the aromatic ring.[1]

Reactivity of the Propanenitrile Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(3-methyl-1H-indol-1-yl)propanoic acid.

-

Reduction: The nitrile can be reduced to a primary amine, 3-(3-methyl-1H-indol-1-yl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.

Diagram of Potential Chemical Transformations:

Caption: Potential reactions of the propanenitrile functional group.

Stability

The compound is expected to be stable under normal laboratory conditions. However, it should be protected from strong acids and bases to prevent unintended hydrolysis of the nitrile group.

Potential Biological Significance and Applications

While specific biological studies on this compound are not extensively reported, the indole scaffold is a well-established pharmacophore. Derivatives of indole are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Many indole derivatives have shown potent anticancer properties by targeting various cellular pathways.[6]

-

Anti-inflammatory Effects: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Antimicrobial Properties: Indole derivatives have been investigated for their activity against a range of microbial pathogens.

-

Neurological Activity: The indole structure is found in neurotransmitters like serotonin, and its derivatives are explored for treating neurological disorders.

The presence of the propanenitrile moiety can serve as a handle for further chemical modifications to develop novel drug candidates. The nitrile group itself can act as a hydrogen bond acceptor, potentially influencing drug-receptor interactions.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for the parent compound, 3-methylindole (skatole), for more detailed safety information, as it shares the same core structure.

Conclusion

This compound is a derivative of the medicinally important indole scaffold. This guide has provided a comprehensive overview of its basic properties, including its chemical identity, a detailed synthetic protocol, and an analysis of its potential reactivity and biological significance. While experimental data for some of its physicochemical properties are currently lacking, this document serves as a foundational resource to stimulate and support further research into this promising molecule. The versatility of the indole nucleus, combined with the reactivity of the propanenitrile side chain, makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

References

-

Matrix Fine Chemicals. This compound | CAS 4414-81-7.

-

ChemicalBook. This compound(4414-81-7).

-

MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile.

-

Sigma-Aldrich. 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile AldrichCPR.

-

MDPI. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential.

-

ResearchGate. (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents.

-

ResearchGate. (PDF) Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile.

-

Santa Cruz Biotechnology. 3-(3-formyl-1H-indol-1-yl)propanenitrile.

-

RSC Publishing. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.

-

IJCRT.org. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.

-

ResearchGate. Structural characterization and regiochemical differentiation of alpha-cyanoethylindole isomers in the gas phase | Request PDF.

-

PubChem. Indole.

-

ResearchGate. (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile.

-

NIST WebBook. Indole, 3-methyl-.

-

Chem-Impex. 3-(3-Formyl-1H-Indol-1-Yl)Propanenitrile.

-

MDPI. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities.

-

Human Metabolome Database. Showing metabocard for N-Methyl-1H-indole-3-propanamide (HMDB0032756).

-

PubChem. 3-(Methylnitrosoamino)propanenitrile.

Sources

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 4414-81-7 [matrix-fine-chemicals.com]

- 3. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS: 4414-81-7): Synthesis, Characterization, and Applications

Abstract: This document provides an in-depth technical examination of 3-(3-Methyl-1H-indol-1-yl)propanenitrile (CAS No. 4414-81-7), a key heterocyclic intermediate. The indole nucleus is a privileged scaffold in medicinal chemistry, and its N-alkylation with functionalized side chains offers a gateway to novel molecular architectures.[1] This guide moves beyond a simple recitation of properties to deliver field-proven insights into its synthesis via base-catalyzed cyanoethylation, detailed analytical characterization protocols, and a discussion of its potential applications as a versatile building block in drug discovery and materials science. The methodologies presented are designed to be self-validating, with a strong emphasis on the causal reasoning behind critical experimental steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Compound Identification and Physicochemical Properties

This compound is an N-alkylated derivative of 3-methylindole, also known as skatole. The introduction of the propanenitrile group at the N-1 position significantly alters the molecule's polarity and provides a reactive handle for further synthetic transformations.

Table 1: Core Compound Identifiers [2][3]

| Identifier | Value |

|---|---|

| CAS Number | 4414-81-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| SMILES | CC1=CN(CCC#N)C2=C1C=CC=C2 |

| InChIKey | RGVHVYXPVVRNAJ-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.1 | Predicted |

| Topological Polar Surface Area (TPSA) | 39.6 Ų | Predicted[4] |

| Hydrogen Bond Donors | 0 | Predicted[5] |

| Hydrogen Bond Acceptors | 2 | Predicted[5] |

| Rotatable Bond Count | 2 | Predicted[5] |

Synthesis and Mechanistic Insights

Principle of Synthesis: The Cyanoethylation of 3-Methylindole

The primary route to synthesizing the title compound is through the cyanoethylation of 3-methylindole. This reaction is a classic example of a Michael-type conjugate addition.[6] The indole nitrogen, while not strongly acidic, possesses a labile proton. In the presence of a base, the nitrogen can be deprotonated to form a nucleophilic indolide anion, or the base can act as a general catalyst to facilitate the addition. This nucleophile then attacks the electron-deficient β-carbon of acrylonitrile, an excellent Michael acceptor, to form a new carbon-nitrogen bond.[6][7]

The choice of base is critical and dictates the reaction conditions. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous solvents and an inert atmosphere.[8] Milder bases, such as potassium hydroxide or quaternary ammonium hydroxides, can also effectively catalyze the reaction, often under less stringent conditions, which can be advantageous for scalability.[7]

Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis of this compound using potassium hydroxide as an accessible and effective catalyst.

Materials:

-

3-Methylindole (Skatole) (1.0 eq)

-

Acrylonitrile (1.5 eq, stabilized)

-

Potassium Hydroxide (KOH) (0.1 eq)

-

Acetonitrile (or Dioxane) as solvent

-

Ethyl Acetate (for extraction)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylindole (1.0 eq) and acetonitrile (approx. 0.5 M concentration).

-

Catalyst Addition: Add powdered potassium hydroxide (0.1 eq) to the solution. Stir the suspension at room temperature for 15 minutes. Rationale: This pre-stirring allows for partial dissolution and activation of the catalyst.

-

Reagent Addition: Slowly add acrylonitrile (1.5 eq) to the stirring mixture dropwise over 20-30 minutes using an addition funnel. Causality: Acrylonitrile can polymerize, especially under basic conditions and with localized heat. A slow, controlled addition minimizes this side reaction and helps manage any exotherm.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 3-methylindole spot indicates completion.

-

Workup - Quenching & Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any residual solid KOH.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

-

Re-dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x). Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and removes bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane and gradually increasing to 20% Ethyl Acetate). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Synthesis & Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic methods provides an unambiguous fingerprint of the molecule.

Table 3: Expected Spectroscopic Data for Structure Elucidation

| Technique | Expected Readout | Rationale for Confirmation |

|---|---|---|

| ¹H NMR | δ ~7.0-8.0 (m, 4H, Ar-H), δ ~7.0 (s, 1H, C2-H), δ ~4.4 (t, 2H, N-CH₂), δ ~2.8 (t, 2H, CH₂-CN), δ ~2.3 (s, 3H, Ar-CH₃) | The two triplets for the propanenitrile side chain are diagnostic. The absence of a broad N-H signal (~8.0 ppm) and the presence of the N-CH₂ triplet confirm successful N-alkylation. |

| ¹³C NMR | δ ~136 (C7a), ~129 (C3a), ~122-126 (Ar-CH), ~118 (CN), ~113 (C3), ~109 (C7), ~42 (N-CH₂), ~18 (CH₂-CN), ~10 (CH₃) | The key signals are the nitrile carbon (~118 ppm) and the two aliphatic carbons of the side chain, confirming the cyanoethyl group's presence. |

| FT-IR | ~2250 cm⁻¹ (sharp, medium-strong) | This distinct absorption is characteristic of the C≡N (nitrile) stretching vibration, providing definitive evidence of the nitrile functional group. |

| Mass Spec (ESI+) | m/z = 185.107 [M+H]⁺ | The observed mass of the protonated molecular ion must match the calculated exact mass (184.100) of the C₁₂H₁₂N₂ formula. |

Applications in Research and Development

A Versatile Synthetic Intermediate

The true value of this compound in a research setting lies in the reactivity of its nitrile moiety. This functional group serves as a linchpin for accessing a variety of other compound classes, making it a highly valuable intermediate.

-

Reduction to Amine: The nitrile can be readily reduced to a primary amine (3-(3-Methyl-1H-indol-1-yl)propan-1-amine) using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, crucial for building pharmacophores that interact with biological targets like GPCRs or ion channels.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid (3-(3-Methyl-1H-indol-1-yl)propanoic acid). This allows for the formation of amide bonds, a cornerstone of peptide and small molecule drug design.

-

Cyclization Reactions: The nitrile and adjacent indole ring can participate in various cyclization reactions to form novel fused heterocyclic systems.

Caption: Key synthetic transformations of the nitrile functional group.

Potential Pharmacological Significance

While specific biological activity data for this exact molecule is not widely published, its structural class—indole-acrylonitrile and related derivatives—has demonstrated significant potential in preclinical studies. These scaffolds have been investigated for a range of therapeutic applications, including:

-

Antitumor Agents: Certain indole-acrylonitrile derivatives have shown potent growth inhibition against various human tumor cell lines.[9]

-

Antimicrobial Activity: The indole nucleus is present in many natural and synthetic antimicrobial compounds, and derivatives have been tested against both bacterial and fungal pathogens.[9][10]

-

Enzyme Inhibition: N-substituted indoles are core components of inhibitors for various enzymes, such as Glycogen Synthase Kinase-3β (GSK-3β), which is a target in neurodegenerative diseases and diabetes.[11]

This compound therefore represents an excellent starting point for library synthesis in hit-to-lead campaigns for these and other therapeutic areas.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care, assuming the hazards associated with both indole and organic nitrile compounds.

-

Hazard Classification (Predicted): Based on related compounds, expect potential hazards such as: Harmful if swallowed, Toxic in contact with skin, and Causes serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.

References

-

This compound | CAS 4414-81-7 . Matrix Fine Chemicals. [Link]

-

This compound PDF . Matrix Fine Chemicals. [Link]

-

3-[5-(3-Methylphenyl)indol-1-yl]propanenitrile PubChem Entry . PubChem. [Link]

-

Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies . MDPI. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles . MDPI. [Link]

-

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile . MDPI. [Link]

-

Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents . ResearchGate. [Link]

-

Cyanoethylation - Organic Reactions . Organic Reactions. [Link]

-

Cyanoethylation . Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS 4414-81-7 [matrix-fine-chemicals.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. 3-[5-(3-Methylphenyl)indol-1-yl]propanenitrile | C18H16N2 | CID 83968607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, including its molecular formula and precise molecular weight. Furthermore, it outlines a common synthetic pathway and discusses its potential applications, underpinned by authoritative references. The guide is structured to provide both foundational knowledge and practical insights for professionals engaged in chemical research and development.

Core Molecular Attributes

This compound is an indole derivative characterized by a propanenitrile group attached to the nitrogen atom of the 3-methylindole ring. Understanding its core molecular attributes is fundamental for its application in research and synthesis.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C12H12N2.[1] Its molecular weight is 184.242 g/mol .[1] These values are crucial for stoichiometric calculations in chemical reactions and for analytical characterization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4414-81-7 | [1] |

| Molecular Formula | C12H12N2 | [1] |

| Molecular Weight | 184.242 g/mol | [1] |

| SMILES | CC1=CN(CCC#N)C2=C1C=CC=C2 | [1] |

| InChIKey | RGVHVYXPVVRNAJ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of indole derivatives is a well-established area of organic chemistry. While various synthetic routes to substituted indoles exist, a common approach for N-alkylation of the indole ring involves the reaction of the parent indole with an appropriate alkylating agent.

Synthetic Pathway: N-Alkylation of 3-Methylindole

A prevalent method for the synthesis of this compound involves the cyanoethylation of 3-methylindole (also known as skatole). This reaction is a type of Michael addition.

Reaction Scheme:

3-Methylindole + Acrylonitrile → this compound

The reaction is typically carried out in the presence of a base, which deprotonates the indole nitrogen, forming a more nucleophilic indolide anion. This anion then attacks the β-carbon of acrylonitrile.

Step-by-Step Experimental Protocol

-

Reactant Preparation: Dissolve 3-methylindole in a suitable aprotic solvent, such as acetonitrile or DMF.

-

Base Addition: Add a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) to the solution at a controlled temperature (often 0 °C) to facilitate the deprotonation of the indole nitrogen.

-

Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Potential Applications in Research and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a propanenitrile side chain at the N1 position can modulate the compound's physicochemical properties and biological activity.

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. These transformations open avenues to a wide range of functionalized indole derivatives.

Precursor for Biologically Active Compounds

While specific biological activities for this exact compound are not extensively documented in readily available literature, related indole derivatives have shown a broad spectrum of pharmacological effects. For instance, various substituted indoles are investigated for their potential as antifungal agents.[2] The structural motif of this compound makes it a candidate for screening in various biological assays. The synthesis of new heterocycles derived from related indole-containing nitriles has been explored for their potential as potent antifungal agents.[2]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group at the C3 position, and two triplets for the methylene protons of the propanenitrile side chain.

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the carbons of the indole ring system, the methyl carbon, the two methylene carbons, and the nitrile carbon.

-

Infrared (IR) Spectroscopy: A key feature in the IR spectrum would be a sharp absorption band in the region of 2240-2260 cm⁻¹, characteristic of a nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.24 g/mol ).

Conclusion

This compound is a compound with well-defined physicochemical properties. Its synthesis is achievable through straightforward N-alkylation of 3-methylindole. While its direct applications are primarily as a chemical intermediate, its structural features suggest potential for the development of novel, biologically active molecules. This guide provides the foundational knowledge necessary for researchers and scientists to utilize this compound effectively in their synthetic and drug discovery endeavors.

References

-

Matrix Fine Chemicals. This compound | CAS 4414-81-7. [Link]

-

ResearchGate. (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]

Sources

An In-depth Technical Guide to 3-(3-Methyl-1H-indol-1-yl)propanenitrile: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3-(3-Methyl-1H-indol-1-yl)propanenitrile, a versatile heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document details its chemical structure, IUPAC nomenclature, a robust synthesis protocol, and in-depth characterization through spectroscopic methods. Furthermore, it explores the potential applications of this compound as a valuable intermediate in medicinal chemistry and materials science.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a cornerstone in the development of novel therapeutic agents. This compound, a derivative of 3-methylindole (commonly known as skatole), presents itself as a valuable building block for the synthesis of more complex molecules with potential applications in oncology, neurology, and infectious diseases. The presence of a propanenitrile side chain at the N1 position of the indole ring offers a versatile handle for further chemical modifications.

Chemical Structure and Nomenclature

A thorough understanding of a molecule's structure and nomenclature is fundamental to its scientific exploration. This section provides the definitive identification of this compound.

IUPAC Name and CAS Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is registered under the CAS Number 4414-81-7 .[2]

Chemical Structure

The chemical structure of this compound consists of a 3-methylindole core, where the nitrogen atom of the indole ring is substituted with a propanenitrile group.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecule.

Molecular Formula and Weight

The molecular formula of the compound is C12H12N2, and its molecular weight is 184.24 g/mol .[2]

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a Michael addition reaction, specifically the cyanoethylation of 3-methylindole. This reaction involves the addition of the indole nitrogen to acrylonitrile in the presence of a base.

Synthetic Workflow

The overall synthetic scheme is a straightforward and high-yielding process, making the target compound readily accessible for further research.

Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Methylindole (Skatole)

-

Acrylonitrile

-

Triton B (40% in methanol) or another suitable base (e.g., KOH, NaOEt)

-

Toluene or another suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylindole (1 equivalent) in toluene.

-

Addition of Base: Add a catalytic amount of Triton B (e.g., 0.1 equivalents) to the solution.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base by adding 1M HCl until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. This section details the expected physicochemical properties and spectroscopic data for this compound.

Physicochemical Properties

| Property | Value |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol [2] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally related indole derivatives.

4.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-4 (Indole) |

| ~7.3 | d | 1H | H-7 (Indole) |

| ~7.1-7.2 | m | 2H | H-5, H-6 (Indole) |

| ~7.0 | s | 1H | H-2 (Indole) |

| ~4.4 | t | 2H | N-CH2-CH2-CN |

| ~2.8 | t | 2H | N-CH2-CH2-CN |

| ~2.3 | s | 3H | C3-CH3 |

4.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~136 | C-7a (Indole) |

| ~129 | C-3a (Indole) |

| ~122 | C-2 (Indole) |

| ~121 | C-6 (Indole) |

| ~119 | C-5 (Indole) |

| ~118 | C-4 (Indole) |

| ~117 | -C≡N |

| ~110 | C-3 (Indole) |

| ~109 | C-7 (Indole) |

| ~42 | N-CH2-CH2-CN |

| ~18 | N-CH2-CH2-CN |

| ~10 | C3-CH3 |

4.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~2250 | C≡N stretch (nitrile) |

| ~1600, 1470 | Aromatic C=C stretch |

4.2.4. Mass Spectrometry

| m/z | Assignment |

| 184 | [M]⁺ (Molecular ion) |

| 130 | [M - CH2CH2CN]⁺ (Loss of the propanenitrile side chain) |

| 115 | [130 - CH3]⁺ (Loss of a methyl group from the 3-methylindole fragment) |

Applications and Future Perspectives

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, opening up a wide array of synthetic possibilities.

-

Drug Discovery: The indole nucleus is a common feature in many biologically active compounds. This molecule can be a starting point for the development of novel kinase inhibitors, antiviral agents, and central nervous system drugs.

-

Materials Science: Indole derivatives have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-rich nature.

-

Agrochemicals: The indole scaffold is also present in some herbicides and fungicides. Further derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental chemical properties to its synthesis and potential applications. The straightforward cyanoethylation of 3-methylindole makes this compound readily accessible. Its versatile chemical nature, owing to the modifiable nitrile group and the reactive indole core, positions it as a valuable building block for future research and development in medicinal chemistry and materials science. The provided experimental protocol and spectroscopic data serve as a solid foundation for scientists and researchers to utilize this compound in their synthetic endeavors.

References

-

Matrix Fine Chemicals. This compound | CAS 4414-81-7. [Link]

-

ResearchGate. Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6736, Skatole. [Link]

-

MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. [Link]

-

Royal Society of Chemistry. Supporting information - Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). [Link]

-

Matrix Fine Chemicals. This compound. [Link]

-

ResearchGate. Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(3-Methyl-1H-indol-1-yl)propanenitrile in Organic Solvents

Introduction to 3-(3-Methyl-1H-indol-1-yl)propanenitrile and the Imperative of Solubility Data

This compound, with the CAS Number 4414-81-7, is a member of the indole family of heterocyclic compounds.[1][2] The indole nucleus is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[3] The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. In drug discovery and development, poor solubility can impede formulation, lead to erratic absorption, and ultimately result in therapeutic failure. Therefore, a thorough understanding and quantification of a compound's solubility in a range of solvents is a fundamental prerequisite for its advancement.

This guide will address the solubility of this compound by:

-

Analyzing its molecular structure to predict its solubility in common organic solvents.

-

Providing a detailed, field-proven experimental protocol for determining its solubility.

-

Presenting a framework for the systematic evaluation of solubility.

-

Outlining essential safety precautions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

The structure of this compound comprises a substituted indole ring and a propanenitrile side chain.

-

The Indole Ring: The indole ring system is aromatic and relatively nonpolar, though the nitrogen atom introduces a degree of polarity. The methyl group at the 3-position is a nonpolar alkyl group.

-

The Propanenitrile Side Chain: The nitrile group (-C≡N) is highly polar due to the triple bond and the high electronegativity of the nitrogen atom. This group is capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.

Predicted Solubility Profile:

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds will facilitate strong interactions with the nitrile group. DMSO, in particular, is known as a "super solvent" for its ability to dissolve a wide range of organic compounds.[4][5]

-

Good Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and other alcohols should be effective at dissolving the compound. The hydroxyl groups in these solvents can act as hydrogen bond donors, interacting with the nitrogen of the nitrile group.

-

Moderate Solubility in Solvents of Intermediate Polarity: Ketones like acetone and esters like ethyl acetate are likely to be good solvents. They possess a degree of polarity that allows for favorable interactions with the nitrile group.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents. The nonpolar indole ring will have some affinity for these solvents, but the highly polar nitrile group will be energetically disfavored in a nonpolar environment.

The following diagram illustrates the anticipated solvent-solute interactions that govern the solubility of this compound.

Caption: Predicted Solvent-Solute Interactions.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6][7][8][9] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Protocol:

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Scintillation vials or other suitable glass vessels with tight-fitting caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity.

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). To each vial, add an excess amount of this compound. A general rule is to add at least twice the estimated amount needed for saturation to ensure a solid phase remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Workflow for Solubility Determination:

Caption: Shake-Flask Method Workflow.

Data Presentation: A Framework for Your Results

While specific experimental data for this compound is not available for inclusion, the following table provides a template for organizing and presenting your experimentally determined solubility data.

| Organic Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Low | Enter your data here |

| Toluene | 2.4 | Low to Moderate | Enter your data here |

| Dichloromethane | 3.1 | Moderate | Enter your data here |

| Ethyl Acetate | 4.4 | Moderate to High | Enter your data here |

| Acetone | 5.1 | High | Enter your data here |

| Ethanol | 5.2 | High | Enter your data here |

| Methanol | 6.6 | High | Enter your data here |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Enter your data here |

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found, general safety guidelines for indole and nitrile compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, practical protocol for the shake-flask method, researchers are well-equipped to generate the critical solubility data required for their work. The systematic approach outlined herein, along with the provided safety guidelines, will enable scientists and drug development professionals to confidently and accurately characterize this important indole derivative.

References

-

BTL. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

da Costa, A. C. A., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 835-844. Retrieved from [Link]

-

Avantik. (2013, June 27). PARA/Gard™ Paraffin Repellent Safety Data Sheet. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 4414-81-7. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

- 1. This compound | 4414-81-7 [chemicalbook.com]

- 2. This compound | CAS 4414-81-7 [matrix-fine-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. avantik-us.com [avantik-us.com]

- 12. fishersci.com [fishersci.com]

The Double-Edged Sword: A Technical Guide to the Biological Significance of 3-Methyl-1H-Indole

A Senior Application Scientist's Perspective on a Key Gut Microbial Metabolite

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Foreword: The 3-methyl-1H-indole moiety, commonly known as skatole, is a molecule of profound biological importance, wielding a paradoxical influence on host physiology.[1][2] A notorious contributor to malodor, its significance extends far beyond its olfactory impact, playing critical roles in intercellular signaling, toxicology, and the intricate dance between the gut microbiome and host health. This guide provides a comprehensive technical overview of 3-methyl-1H-indole, intended for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, its multifaceted physiological and pathological roles, and the experimental methodologies crucial for its study.

Biosynthesis and Metabolism: From Tryptophan to a Potent Signaling Molecule

The journey of 3-methyl-1H-indole begins with the essential amino acid L-tryptophan. Gut microbiota are the primary architects of its synthesis, transforming dietary tryptophan into this bioactive molecule.[1][3]

The Anaerobic Pathway: A Stepwise Microbial Conversion

The predominant route of skatole biosynthesis is an anaerobic process carried out by a consortium of gut bacteria, including species of Clostridium and Lactobacillus.[4][5][6] This multi-step pathway is a testament to the metabolic prowess of the gut microbiome.

The key enzymatic steps are:

-

Deamination: Tryptophan is first deaminated to indole-3-pyruvic acid.

-

Decarboxylation: Indole-3-pyruvic acid is then decarboxylated to form indole-3-acetic acid (IAA).[3]

-

Final Decarboxylation: The final and rate-limiting step is the decarboxylation of IAA to yield 3-methyl-1H-indole.[3]

Clostridium scatologenes and Clostridium drakei have been identified as key players in this conversion, capable of synthesizing skatole from both tryptophan and IAA.[4][6] Certain Lactobacillus species are also known to produce skatole, contributing to the overall intestinal pool of this metabolite.[5]

An Alternative Aerobic Pathway: A Single-Enzyme Marvel

Recent research has unveiled a fascinating alternative, an aerobic, single-enzyme pathway for skatole synthesis.[7][8][9] This discovery expands our understanding of the microbial machinery capable of producing this potent molecule.

Host Metabolism: Detoxification and Bioactivation

Once absorbed from the gut, 3-methyl-1H-indole undergoes extensive metabolism in the host, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][3] This metabolic processing is a critical determinant of its biological effects, leading to both detoxification and, paradoxically, bioactivation into toxic intermediates.

Key CYP enzymes involved in skatole metabolism include:

-

CYP2E1, CYP2A6, and CYP1A2: These enzymes are primarily involved in the detoxification of skatole through hydroxylation and other oxidative reactions.[10][11]

-

CYP2F family (e.g., CYP2F1): These enzymes, particularly abundant in the lungs, are responsible for the bioactivation of skatole into a highly reactive and toxic intermediate, 3-methyleneindolenine.[10][12] This bioactivation is the primary mechanism behind skatole-induced pneumotoxicity.

The Dichotomous Role in Health and Disease

3-Methyl-1H-indole exhibits a classic example of hormesis, where its biological effects are dose-dependent, ranging from beneficial signaling to profound toxicity.

A Signaling Molecule: The Aryl Hydrocarbon Receptor (AhR) Pathway

One of the most significant roles of 3-methyl-1H-indole is its function as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and xenobiotic metabolism.[7][13][14][15]

Upon binding to skatole, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This leads to the transcription of a battery of genes, including those encoding phase I and phase II drug-metabolizing enzymes like CYP1A1, CYP1A2, and CYP1B1.[7][13][16]

The Dark Side: Toxicity and Disease Association

At elevated concentrations, 3-methyl-1H-indole transitions from a signaling molecule to a potent toxin, implicated in a range of pathological conditions.

Pneumotoxicity: The most well-documented toxic effect of skatole is acute bovine pulmonary edema and emphysema (ABPE), a severe and often fatal respiratory disease in cattle.[3] This is a direct consequence of the bioactivation of skatole by CYP enzymes in the lungs, leading to the formation of the cytotoxic 3-methyleneindolenine.[3][10] This reactive intermediate causes widespread damage to lung tissue.[17]

Inflammatory Bowel Disease (IBD): A growing body of evidence links elevated fecal concentrations of skatole to inflammatory bowel diseases such as Crohn's disease and ulcerative colitis.[3][18] Skatole can induce inflammatory responses in intestinal epithelial cells, contributing to the chronic inflammation that characterizes these conditions.[18][19]

Table 1: Fecal Concentrations of 3-Methyl-1H-Indole in Health and Disease

| Species | Condition | Fecal Concentration (µg/g) | Reference(s) |

| Human | Healthy | 0 - 35 | [3] |

| Human | Colorectal Cancer/IBD | up to 100 | [3][20] |

| Pig | Normal | ~10 | [13] |

| Ruminants (Goat, Sheep, Cattle) | Normal | ~2.6 | [13] |

Other Toxicities: Beyond the lungs and gut, skatole has been shown to be a potential mutagen and may contribute to splenotoxicity.[2][21] It is also considered a uremic toxin, accumulating in patients with chronic kidney disease and potentially contributing to disease progression.[22][23][24][25]

Experimental Methodologies: A Guide for the Bench Scientist

Accurate and reliable methods for the quantification and functional assessment of 3-methyl-1H-indole are paramount for advancing our understanding of its biological roles.

Quantification of 3-Methyl-1H-Indole in Fecal Samples by HPLC

This protocol outlines a robust method for the determination of skatole in fecal samples using reversed-phase high-performance liquid chromatography (HPLC).

3.1.1. Sample Collection and Storage

Proper sample handling is critical to prevent the degradation of 3-methyl-1H-indole.

-

Collection: Collect fresh fecal samples in clean, airtight containers.

-

Storage: For short-term storage, refrigeration is acceptable. For long-term storage, immediate freezing at -20°C or -80°C is recommended.[8][26][27] Alternatively, samples can be stored in 95% ethanol.[5]

3.1.2. Extraction and Purification

-

Weigh approximately 0.5 g of the fecal sample.

-

Add 2 ml of methanol and homogenize thoroughly.

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the methanol supernatant.

-

Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., Amberlite XAD-8) to remove interfering substances. Elute the skatole with an appropriate solvent.

3.1.3. HPLC Analysis

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol and water or acetonitrile, water, and methanol.[27][28]

-

Detection: Fluorescence detection with excitation at 280 nm and emission at 352 nm provides high sensitivity and specificity.[28]

-

Quantification: Generate a standard curve using known concentrations of a 3-methyl-1H-indole standard.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine the cytotoxicity of a compound.

3.2.1. Cell Culture

-

Use an appropriate cell line, such as the human colon adenocarcinoma cell line Caco-2, or a relevant lung epithelial cell line.

-

Culture the cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.

3.2.2. Experimental Procedure

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 3-methyl-1H-indole for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 to 4 hours.[6][29][30]

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to a purple formazan product. Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[6][30]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492-570 nm using a microplate reader.[6]

3.2.3. Data Analysis

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the concentration of 3-methyl-1H-indole to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Future Directions and Therapeutic Implications

The dual nature of 3-methyl-1H-indole presents both challenges and opportunities in the field of drug development.

-

Therapeutic Targeting: The enzymes involved in skatole biosynthesis and metabolism represent potential therapeutic targets. Inhibiting skatole production in the gut could be a strategy for mitigating its detrimental effects in conditions like IBD.

-

Biomarker Development: Fecal or serum levels of 3-methyl-1H-indole could serve as a valuable biomarker for gut dysbiosis and the progression of IBD.

-

AhR Modulation: Understanding the nuances of AhR activation by skatole could lead to the development of selective AhR modulators for the treatment of inflammatory and autoimmune diseases.

References

-

Kurata, S., et al. (2024). Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 25(10), 5432. [Link]

-

Hosseinkhani, F., et al. (2021). The contribution of gut bacterial metabolites in the human immune signaling pathway of non-communicable diseases. Gut Microbes, 13(1), 1-22. [Link]

-

Dehnhard, M., et al. (1991). Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species. Journal of Chromatography B: Biomedical Sciences and Applications, 566(1), 101-107. [Link]

-

Loh, J. M. S., & Yost, G. S. (2024). Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases. Journal of the American Chemical Society, 146(7), 4683-4688. [Link]

-

Yost, G. S. (2002). Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes. Drug Metabolism and Disposition, 30(5), 539-544. [Link]

-

Ma, Y., et al. (2023). Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches. International Journal of Molecular Sciences, 24(7), 6599. [Link]

-

Kurata, S., et al. (2024). Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 25(10), 5432. [Link]

-

Devlin, A. S., & Fischbach, M. A. (2015). A biosynthetic pathway for a prominent class of microbiota-derived bile acids. Nature chemical biology, 11(9), 685-690. [Link]

-

Diaz, G. J., et al. (2000). Metabolism of 3-methylindole by porcine liver microsomes: responsible cytochrome P450 enzymes. Toxicological Sciences, 55(2), 284-290. [Link]

-

Loh, J. M. S., & Yost, G. S. (2024). Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases. Journal of the American Chemical Society. [Link]

-

Kurata, S., et al. (2024). Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease. International Journal of Molecular Sciences, 25(10), 5432. [Link]

-

Gao, J., et al. (2018). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Cellular and Infection Microbiology, 8, 329. [Link]

-

Nichols, W. K., et al. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological sciences, 71(2), 229-236. [Link]

-

ResearchGate. (n.d.). Schematic diagram of indoles signal pathway. [Link]

-

Poulton, C. (2013). What is the best way to store fecal samples? How can I prepare the natural condition for fecal storage?. ResearchGate. [Link]

-

Whitehead, T. R., et al. (2008). Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure. Applied and Environmental Microbiology, 74(6), 1950-1953. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

Loh, J. M. S., & Yost, G. S. (2024). Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases. ResearchGate. [Link]

-

Vrzal, R. (2023). Skatole: A thin red line between its benefits and toxicity. Biochimie, 208, 1-12. [Link]

-

Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition, 43(10), 1522-1535. [Link]

-

Larigot, L., et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open, 7, 1-9. [Link]

-

Larigot, L., et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open, 7, 1-9. [Link]

-

Yokoyama, M. T., & Carlson, J. R. (1977). Isolation and characteristics of a skatole-producing Lactobacillus sp. from the bovine rumen. Applied and environmental microbiology, 34(6), 837-842. [Link]

-

protocols.io. (2023). MTT Assay protocol. [Link]

-

Taylor & Francis Online. (n.d.). Skatole – Knowledge and References. [Link]

-

Scribd. (n.d.). MTT Assay Protocol. [Link]

-

Turk, J. R., et al. (1983). Pulmonary lesions induced by 3-methylindole in mice. The American journal of pathology, 113(3), 340. [Link]

-

Song, S. J., et al. (2021). Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations. Scientific reports, 11(1), 1-12. [Link]

-

Weiler, U., et al. (2015). Influence of sampling procedure, sampling location and skin contamination on skatole and indole concentrations in adipose tissue of pigs. Meat science, 110, 19-25. [Link]

-

Weems, J. M., et al. (2011). 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively. Journal of biochemical and molecular toxicology, 25(4), 213-224. [Link]

-

ResearchGate. (n.d.). Aryl hydrocarbon receptor (AhR) signaling pathway and.... [Link]

-

Courville, K. (2020). Uremic Toxins: The Role of the Gut and the Kidneys. IntechOpen. [Link]

-

Baumgarten, H. G., & Björklund, A. (1976). Neurotoxic indoleamines and monoamine neurons. Annual review of pharmacology and toxicology, 16(1), 101-111. [Link]

-

Zhu, Q., et al. (2024). Advances in microbial degradation of skatole: A review. Journal of Hazardous Materials, 466, 133519. [Link]

-

BéruBé, K., et al. (2022). Human cell-based in vitro systems to assess respiratory toxicity: a case study using silanes. Archives of Toxicology, 96(1), 123-143. [Link]

-

Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Antioxidants, 12(3), 639. [Link]

-

JoVE. (2022). Acute Inhalation Toxicity Assessment by Exposing Lung cells at the ALI. [Link]

-

Ko, G. J., & Rhee, C. M. (2020). Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets. Toxins, 12(7), 439. [Link]

-

Engelhardt, J. A., et al. (1995). 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity. Journal of biochemical toxicology, 10(4), 189-200. [Link]

-

Popkov, V. A., et al. (2022). The Impact of CKD on Uremic Toxins and Gut Microbiota. Toxins, 14(7), 449. [Link]

-

Bray, T. M., & Kirkland, J. B. (1990). The metabolic basis of 3-methylindole-induced pneumotoxicity. Pharmacology & therapeutics, 46(1), 105-118. [Link]

-

Sch-Rath, F. P., et al. (2022). The Fecal Microbiome of IBD Patients Is Less Divertible by Bowel Preparation Compared to Healthy Controls: Results From a Prospective Study. Inflammatory Bowel Diseases, 28(10), 1545-1557. [Link]

-

Aronov, P. A., et al. (2021). Food-Derived Uremic Toxins in Chronic Kidney Disease. Toxins, 13(5), 332. [Link]

-

Wikipedia. (n.d.). Adrenochrome. [Link]

-

Yamamoto, S., et al. (2021). Uremic toxins associated with itching in haemodialysis patients. Scientific reports, 11(1), 1-8. [Link]

Sources

- 1. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. princeton.edu [princeton.edu]

- 6. MTT (Assay protocol [protocols.io]

- 7. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Common methods for fecal sample storage in field studies yield consistent signatures of individual identity in microbiome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. [PDF] Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes | Semantic Scholar [semanticscholar.org]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes | PLOS One [journals.plos.org]

- 14. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pulmonary lesions induced by 3-methylindole in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Mechanisms of Skatole-Induced Inflammatory Responses in Intestinal Epithelial Caco-2 Cells: Implications for Colorectal Cancer and Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. atcc.org [atcc.org]

- 30. scribd.com [scribd.com]

The Indole Scaffold: A Privileged Core for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its inherent ability to mimic the structure of peptides and engage in diverse biological interactions has cemented its status as a "privileged scaffold."[1] This guide provides a comprehensive technical overview of the multifaceted therapeutic applications of indole-based compounds. We will delve into their critical roles in oncology, virology, inflammation, and neurodegeneration, elucidating the underlying mechanisms of action through detailed pathway analyses. Furthermore, this document serves as a practical resource for researchers by providing field-proven, step-by-step protocols for the synthesis, screening, and characterization of novel indole derivatives, empowering the next wave of discovery in indole-based drug development.

The Enduring Significance of the Indole Nucleus

The indole core, consisting of a benzene ring fused to a pyrrole ring, is a structural feature in numerous natural products and essential biomolecules, including the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[3][4] This prevalence in nature underscores its evolutionary selection as a biocompatible and functionally versatile scaffold. In the realm of synthetic medicinal chemistry, the indole ring's unique electronic properties and the reactivity of its C2, C3, and N1 positions allow for extensive chemical modifications, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic effects.[3][5] Over 40 indole-containing drugs have received FDA approval, targeting a wide array of clinical conditions.[6]

Therapeutic Frontiers of Indole-Based Compounds

The structural plasticity of the indole scaffold has led to the development of compounds with a broad spectrum of biological activities.[3][7] Here, we explore the most prominent therapeutic areas where indole derivatives have made a significant impact.

Oncology: Targeting the Hallmarks of Cancer

Indole analogs have emerged as potent anticancer agents, capable of modulating various signaling pathways and biological targets crucial for cancer cell proliferation and survival.[2][8]

-

Tubulin Polymerization Inhibitors: A cornerstone of cancer chemotherapy is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[9] Indole derivatives, most notably the vinca alkaloids (vinblastine and vincristine), are classic examples of agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][9]

-

Kinase Inhibitors: Many indole-based compounds function as inhibitors of protein kinases, enzymes that play a central role in cellular signal transduction and are often dysregulated in cancer. Sunitinib, a multi-targeted tyrosine kinase inhibitor, is a prime example of an FDA-approved indole derivative used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9]

-

HDAC and Topoisomerase Inhibitors: Indole derivatives have also been developed to target other critical cancer-related enzymes, including histone deacetylases (HDACs) and DNA topoisomerases, further showcasing their versatility as anticancer agents.[2][9]

Antiviral Applications: Combating Viral Infections

The indole scaffold is a key component in several antiviral drugs, demonstrating efficacy against a range of viruses, including HIV and HCV.[1][10] These compounds can interfere with various stages of the viral life cycle.

-